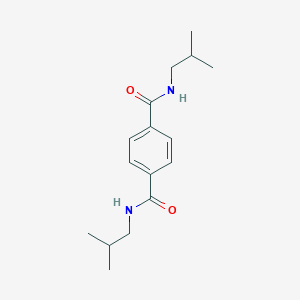

n,n'-Diisobutylterephthalamide

Descripción

N,N'-Diisobutylterephthalamide (chemical formula: C₁₆H₂₄N₂O₂; molecular weight: 276.37 g/mol) is a terephthalamide derivative characterized by two isobutyl substituents attached to the nitrogen atoms of the terephthalic acid backbone. This compound is structurally related to phthalic acid derivatives, which are widely studied for their applications in polymer synthesis, agrochemicals, and pharmaceuticals. Its branched isobutyl groups confer unique steric and electronic properties, influencing solubility, thermal stability, and reactivity compared to linear analogs .

Propiedades

Número CAS |

93142-70-2 |

|---|---|

Fórmula molecular |

C16H24N2O2 |

Peso molecular |

276.37g/mol |

Nombre IUPAC |

1-N,4-N-bis(2-methylpropyl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C16H24N2O2/c1-11(2)9-17-15(19)13-5-7-14(8-6-13)16(20)18-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |

Clave InChI |

MRJADXYZAKYNMP-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)C(=O)NCC(C)C |

SMILES canónico |

CC(C)CNC(=O)C1=CC=C(C=C1)C(=O)NCC(C)C |

Otros números CAS |

93142-70-2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Differences :

- Substituents : N,N'-Diisopropylphthalamide features isopropyl groups instead of isobutyl groups. The reduced branching in isopropyl substituents decreases steric hindrance compared to isobutyl.

- Molecular Weight : The molecular weight of N,N'-Diisopropylphthalamide (C₁₄H₂₀N₂O₂; MW: 248.32 g/mol) is lower due to the smaller substituents.

Hypothesized Property Differences :

- Solubility: The bulkier isobutyl groups in N,N'-Diisobutylterephthalamide likely reduce solubility in polar solvents (e.g., water or ethanol) compared to the less hindered diisopropyl analog.

- Thermal Stability : Increased branching may enhance thermal stability by reducing molecular mobility, though experimental data are lacking.

Other Terephthalamide Derivatives

Compounds like N,N'-Dibenzylethylenediamine salts (e.g., Benzathine benzylpenicillin, CAS 1538-09-6) share a diamide backbone but differ in substituents and functionality. For example, Benzathine benzylpenicillin is a penicillin salt with benzyl groups, designed for prolonged antibiotic action due to low solubility in biological fluids . In contrast, this compound lacks ionic character, suggesting distinct applications in materials science rather than pharmacology.

General Trends in Terephthalamide Chemistry

- Steric Effects : Bulky substituents (e.g., isobutyl) reduce reactivity in nucleophilic substitution reactions but enhance stability in high-temperature environments.

- Solubility : Linear alkyl or aromatic substituents (e.g., benzyl) increase solubility in organic solvents, while branched groups favor crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.